

Application Notes: IRDye® 800CW NHS Ester for Quantitative Western Blotting

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Compound of Interest

Compound Name: 800CW NHS ester

Cat. No.: B8823005

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Introduction

IRDye® 800CW NHS Ester is a near-infrared (NIR) fluorescent dye that provides a highly sensitive and quantitative method for Western blotting.[1][2][3] Its N-hydroxysuccinimide (NHS) ester reactive group efficiently couples to primary and secondary amino groups, such as lysine residues, on proteins and antibodies.[4][5] The resulting dye-protein conjugate is stable and allows for direct fluorescence detection in the 800 nm channel of compatible imaging systems. This technology offers significant advantages over traditional chemiluminescent methods, including a wider linear dynamic range, higher signal-to-noise ratios due to reduced autofluorescence in the NIR spectrum, and the ability to perform multiplex analysis. These characteristics make IRDye® 800CW an excellent choice for researchers, scientists, and drug development professionals seeking to obtain precise and reproducible quantitative protein analysis.

Key Features and Advantages

- **High Sensitivity:** The low background autofluorescence in the near-infrared spectrum results in high signal-to-noise ratios, enabling the detection of low-abundance proteins.
- **Quantitative Accuracy:** The fluorescent signal generated is directly proportional to the amount of target protein, allowing for accurate quantification over a broad linear dynamic range.

- **Multiplexing Capability:** Can be used in combination with other spectrally distinct fluorophores, such as IRDye® 680RD, for the simultaneous detection of multiple proteins on the same blot. This eliminates the need for stripping and reprobing, saving time and preserving sample integrity.
- **Photostability:** IRDye® 800CW exhibits exceptional photostability, allowing for blots to be archived and re-imaged months later with minimal signal loss.
- **Versatility:** Suitable for labeling both primary and secondary antibodies for various applications, including Western blotting, In-Cell Western™ assays, immunofluorescence microscopy, and in vivo imaging.

Quantitative Data Summary

The following tables summarize the key spectral and physicochemical properties of IRDye® **800CW NHS Ester** and provide a comparison with another common near-infrared dye, Cy7.

Table 1: Spectral and Physicochemical Properties of IRDye® **800CW NHS Ester**

Property	Value
Molecular Weight	~1166 g/mol
Excitation Maximum (λ_{ex})	~774 nm (in PBS)
Emission Maximum (λ_{em})	~789 nm (in PBS)
Molar Extinction Coefficient (ϵ)	~240,000 M ⁻¹ cm ⁻¹ (in PBS)
Reactive Group	N-Hydroxysuccinimide (NHS) Ester
Reactivity	Primary and secondary amines
Solubility	High water solubility

Table 2: Comparative Properties of NIR Dyes for Western Blotting

Property	IRDye® 800CW	Cy7
Excitation Maximum (λ_{ex})	~774-783 nm	~750 nm
Emission Maximum (λ_{em})	~792-802 nm	~764-773 nm
Molar Extinction Coefficient (ϵ)	~240,000 M ⁻¹ cm ⁻¹	~199,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	~0.08-0.12	~0.3
Photostability	High	Lower

Experimental Protocols

Protocol 1: Antibody Labeling with IRDye® 800CW NHS Ester

This protocol provides a general guideline for labeling antibodies with IRDye® 800CW NHS Ester. Optimization may be required based on the specific antibody and its concentration.

Materials:

- IRDye® 800CW NHS Ester
- Antibody to be labeled (in an azide-free buffer)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 8.5, azide-free
- Purification column (e.g., spin desalting column)
- Spectrophotometer

Procedure:

- Antibody Preparation: Prepare the antibody in an azide-free phosphate buffer at a pH of 8.5. A recommended concentration is 2 mg/mL.

- **Dye Preparation:** Immediately before use, dissolve the lyophilized IRDye® **800CW NHS Ester** in DMSO to a concentration of 10-20 mg/mL.
- **Labeling Reaction:**
 - For labeling IgG antibodies (~160 kDa), a final dye-to-protein molar ratio of 1:1 to 2:1 is recommended. Approximately 0.03 mg of dye is required for every 1 mg of protein.
 - Add the calculated volume of the dissolved dye solution to the antibody solution.
 - Incubate the reaction for 2 hours at room temperature (20°C), protected from light.
- **Purification:**
 - Remove unreacted dye by using a commercially available spin desalting column or by extensive dialysis against 1x PBS.
- **Characterization (Optional but Recommended):**
 - Estimate the degree of labeling by measuring the absorbance of the conjugate at 778 nm (for the dye) and 280 nm (for the protein). The dye contributes to the 280 nm signal by approximately 3%.
- **Storage:** Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

Protocol 2: Quantitative Western Blotting with IRDye® 800CW-Labeled Antibodies

This protocol outlines the general workflow for performing a quantitative Western blot using an antibody labeled with IRDye® 800CW.

Materials:

- Protein samples
- SDS-PAGE gels and running buffer

- Transfer buffer
- Nitrocellulose or low-fluorescence PVDF membrane
- Blocking buffer (e.g., Intercept® Blocking Buffer)
- Primary antibody (either labeled with IRDye® 800CW or an unlabeled primary to be used with a labeled secondary)
- IRDye® 800CW-labeled secondary antibody (if using an unlabeled primary)
- Wash buffer (e.g., PBS or TBS with 0.1% Tween® 20)
- NIR fluorescence imaging system (e.g., Odyssey® Imaging System)

Procedure:

- Sample Preparation and SDS-PAGE:
 - Prepare protein lysates and determine the protein concentration.
 - Denature the protein samples by heating with loading buffer.
 - Separate the proteins by electrophoresis on a polyacrylamide gel. A standard protein load for neuronal isolates is 15 µg.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane.
 - After transfer, the membrane can be dried to maximize protein retention.
- Blocking:
 - Block the membrane with an appropriate blocking buffer for 1 hour at room temperature with gentle shaking to prevent non-specific antibody binding.
- Primary Antibody Incubation:

- Dilute the primary antibody (either IRDye® 800CW-labeled or unlabeled) in the blocking buffer.
- Incubate the blot with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
- Washing:
 - Wash the membrane four times for 5 minutes each with the wash buffer to remove unbound primary antibody.
- Secondary Antibody Incubation (if applicable):
 - If an unlabeled primary antibody was used, dilute the IRDye® 800CW-labeled secondary antibody in the blocking buffer. A recommended starting dilution is 1:20,000.
 - Incubate the blot with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Final Washes:
 - Repeat the washing step (Step 5) to remove unbound secondary antibody.
- Imaging and Data Analysis:
 - Image the blot using a digital imaging system equipped with a ~785 nm excitation source and an ~800 nm emission filter.
 - Quantify the band intensities using appropriate image analysis software. Normalize the signal to a loading control to account for variations in protein loading.

Visualizations

Experimental Workflow

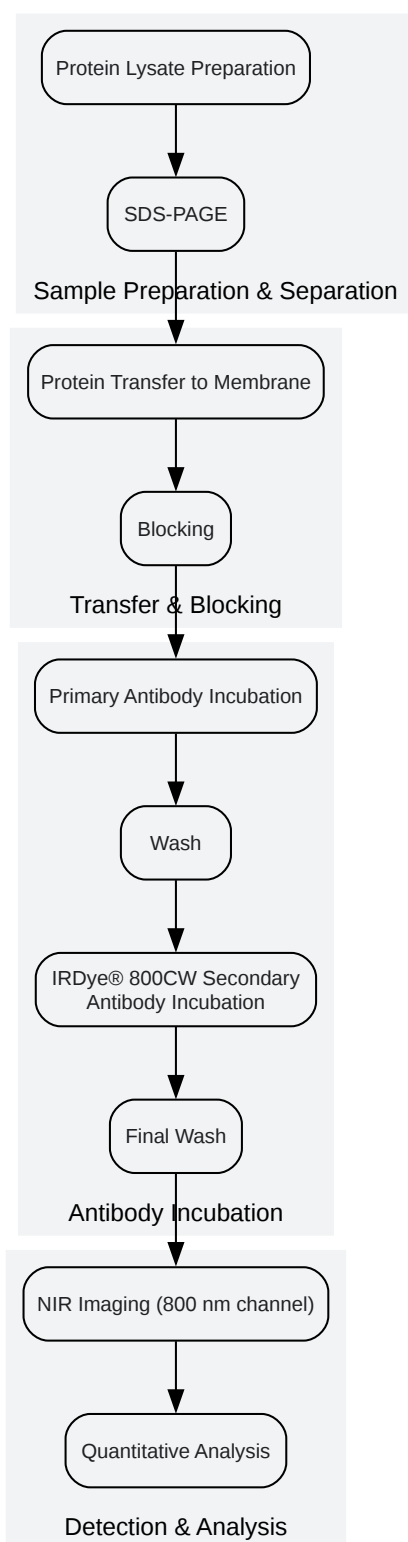


Figure 1. Western Blotting Workflow with IRDye® 800CW

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Caption: Western Blotting Workflow with IRDye® 800CW.

Signaling Pathway Example: MAPK/ERK Pathway

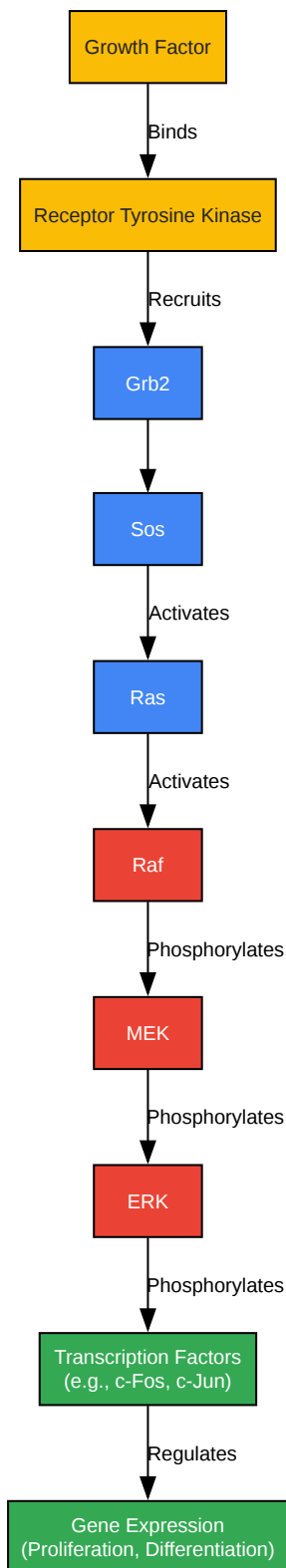


Figure 2. Simplified MAPK/ERK Signaling Pathway

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Caption: Simplified MAPK/ERK Signaling Pathway.

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